An In-depth Technical Guide to (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (NS309)
An In-depth Technical Guide to (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (NS309)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, commonly known as NS309, is a potent small molecule activator of small-conductance (KCa2.x, SK) and intermediate-conductance (KCa3.1, IK) calcium-activated potassium channels. It exhibits no significant activity at big-conductance (BK) channels. This compound has emerged as a critical pharmacological tool for studying the physiological roles of KCa2 and KCa3.1 channels and as a lead compound in the development of therapeutic agents for a range of disorders, including cardiovascular and neurological diseases. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and biological activity, with a focus on its role as a "superagonist" of the KCa3.1 channel.
Physicochemical Properties
A summary of the key physicochemical properties of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one | |
| Synonyms | NS309, 6,7-Dichloro-1H-indole-2,3-dione 3-oxime | [1] |
| CAS Number | 18711-16-5 | [1] |
| Molecular Formula | C₈H₄Cl₂N₂O₂ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| Appearance | Pale yellow to yellow solid | [2] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) | [1] |
| Storage | Store at +4°C or -20°C | [1] |
| SMILES | ClC1=C2C(C(C(N2)=O)=NO)=CC=C1Cl | [1] |
| InChI Key | CVOUSAVHMDXCKG-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one involves a two-step process starting from a substituted aniline. The general Sandmeyer methodology for isatin synthesis is adapted for this process.
Step 1: Synthesis of 6,7-Dichloro-1H-indole-2,3-dione
The first step is the synthesis of the isatin core, 6,7-dichloro-1H-indole-2,3-dione, from 2,3-dichloroaniline. This reaction typically involves condensation with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, followed by cyclization in strong acid.
Experimental Protocol:
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Formation of the isonitrosoacetanilide intermediate: 2,3-dichloroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. The mixture is heated to facilitate the condensation reaction, forming N-(2,3-dichlorophenyl)-2-(hydroxyimino)acetamide.
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Cyclization: The isolated intermediate is then treated with concentrated sulfuric acid. The strong acid catalyzes an electrophilic cyclization to yield 6,7-dichloro-1H-indole-2,3-dione as an orange solid. The product is typically purified by recrystallization.
Step 2: Oximation of 6,7-Dichloro-1H-indole-2,3-dione
The final step is the conversion of the isatin to the corresponding oxime at the C3 position.
Experimental Protocol:
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A solution of 6,7-dichloro-1H-indole-2,3-dione in ethanol is treated with an aqueous solution of hydroxylamine hydrochloride.
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A base, such as pyridine or sodium acetate, is added to neutralize the hydrochloric acid formed and to facilitate the reaction.
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The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC).
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Upon cooling, (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one precipitates and can be collected by filtration and purified by recrystallization.
Mechanism of Action
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one acts as a positive allosteric modulator of KCa2 and KCa3.1 channels.[1] It increases the apparent sensitivity of the channels to intracellular calcium (Ca²⁺). The activation of these channels is mediated by the binding of intracellular Ca²⁺ to calmodulin (CaM), which is constitutively associated with the C-terminus of the channel. NS309 binds to a pocket at the interface between the N-lobe of CaM and the S4-S5 linker of the KCa channel.[3] This binding stabilizes the Ca²⁺-bound, active conformation of the CaM-channel complex, thereby increasing the channel's open probability at a given intracellular Ca²⁺ concentration.[2]
Molecular dynamics simulations and mutagenesis studies have identified key residues involved in the binding of NS309. These interactions are thought to facilitate the conformational changes required for channel gating.
Superagonist Activity at KCa3.1
Notably, on the KCa3.1 channel, NS309 exhibits "superagonist" activity. This means that it can elicit a greater maximal channel activation than that achieved by saturating concentrations of the endogenous agonist, intracellular Ca²⁺.[3] This suggests that NS309 not only enhances the affinity for Ca²⁺ but also promotes a channel conformation with a higher intrinsic open probability than that induced by Ca²⁺ alone.
Biological Activity and Quantitative Data
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one is a potent activator of both KCa2 and KCa3.1 channels, with significantly higher potency for KCa3.1. The tables below summarize the available quantitative data from electrophysiological studies.
Table 2: Potency on KCa3.1 Channels
| Cell Type | Intracellular [Ca²⁺] | EC₅₀ (nM) | Emax (% of control) | Assay Type | Reference |
| HEK293 expressing hKCa3.1 | 250 nM | 74 | >100% (Superagonist) | Whole-cell patch clamp | [3] |
| HEK293 expressing hKCa3.1 | 3 µM | 8.6 | >100% (Superagonist) | Whole-cell patch clamp | [3] |
| Various | 100-400 nM | 10 - 90 | Not specified | Not specified | [4] |
Table 3: Potency on KCa2 Channels
| Channel Subtype | Cell Type | Intracellular [Ca²⁺] | EC₅₀ (µM) | Assay Type | Reference |
| hKCa2.2 (hSK2) | HEK293 | Not specified | ~1.7 | Not specified | [1] |
| KCa2.x (SK channels) | Various | Not specified | 0.12 - 1.2 | Not specified | [4] |
Experimental Protocols for Biological Assays
The primary methods for characterizing the activity of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one are whole-cell and inside-out patch-clamp electrophysiology.
Whole-Cell Patch Clamp Protocol
This technique is used to measure the total ionic current across the entire cell membrane.
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Cell Preparation: Cells expressing the KCa channel of interest (e.g., HEK293 cells stably transfected with hKCa3.1) are cultured on glass coverslips.
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Solutions:
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External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.
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Internal (pipette) solution (in mM): 144 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 250 nM or 3 µM); pH adjusted to 7.2 with KOH.
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Recording:
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A glass micropipette filled with the internal solution is brought into contact with a cell to form a high-resistance (GΩ) seal.
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The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
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The cell is voltage-clamped at a holding potential (e.g., -80 mV), and current responses are elicited by voltage ramps or steps.
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(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one is applied via the external solution at varying concentrations to determine the dose-response relationship.
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Inside-Out Patch Clamp Protocol
This configuration allows for the study of single-channel activity and the direct application of substances to the intracellular face of the membrane.
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Patch Excision: After forming a GΩ seal in the cell-attached mode, the pipette is retracted to excise a patch of membrane, with the intracellular side facing the bath solution.
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Solutions:
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Pipette (extracellular) solution (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4.
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Bath (intracellular) solution (in mM): 140 KCl, 10 HEPES, 11 EGTA, and varying concentrations of CaCl₂ to generate a Ca²⁺ dose-response curve.
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Recording:
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The membrane patch is voltage-clamped, and single-channel currents are recorded.
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The effect of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one is assessed by adding it to the bath solution at a fixed Ca²⁺ concentration or by comparing Ca²⁺ dose-response curves in the presence and absence of the compound. For instance, a study showed that 10 µM NS309 shifted the calcium EC₅₀ from 430 nM to 31 nM in inside-out experiments.[3]
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Potential Therapeutic Applications
The ability of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one to activate KCa2 and KCa3.1 channels makes it and its analogs promising candidates for the treatment of various diseases.
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Cardiovascular Diseases: KCa2.3 and KCa3.1 channels are involved in endothelium-derived hyperpolarization (EDH), which contributes to vasodilation. Activators of these channels could therefore be beneficial in the treatment of hypertension.
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Neurological Disorders: KCa2 channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization that follows action potentials. Their activation may be therapeutic in conditions characterized by neuronal hyperexcitability, such as epilepsy and ataxia.[5]
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Respiratory Diseases: KCa2 and KCa3.1 channels are expressed in airway smooth muscle and epithelial cells and are implicated in bronchodilation and mucociliary clearance. Their activation could be a novel therapeutic strategy for asthma and chronic obstructive pulmonary disease (COPD).[5][6]
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Immunomodulation: KCa3.1 channels are important for the activation of T-lymphocytes. While inhibitors are being explored for immunosuppression, the role of activators in this context is less clear and warrants further investigation.
Conclusion
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (NS309) is a well-characterized and potent activator of KCa2 and KCa3.1 channels. Its unique "superagonist" activity at KCa3.1 channels makes it a particularly interesting molecule. The detailed understanding of its chemical properties, synthesis, and mechanism of action provides a solid foundation for its use as a research tool and for the design of novel, more selective, and potent KCa channel activators with therapeutic potential in a wide range of diseases. Further research is needed to fully elucidate the clinical utility of this class of compounds.
References
- 1. Structural basis for the subtype-selectivity of KCa2.2 channel activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unstructured to structured transition of an intrinsically disordered protein peptide in coupling Ca2+-sensing and SK channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Trafficking of intermediate (KCa3.1) and small (KCa2.x) conductance, Ca2+-activated K+ channels: A novel target for medicinal chemistry efforts? - PMC [pmc.ncbi.nlm.nih.gov]
